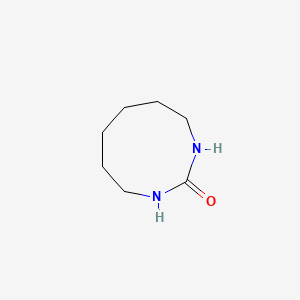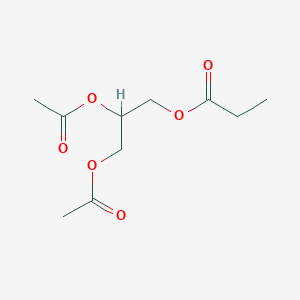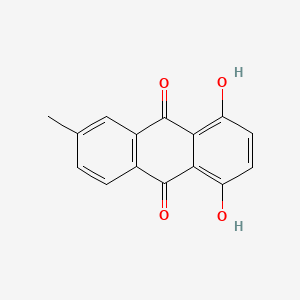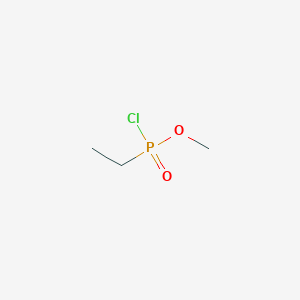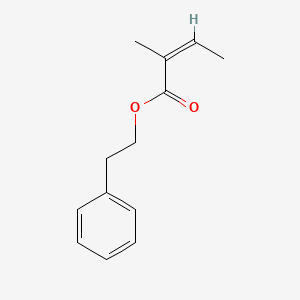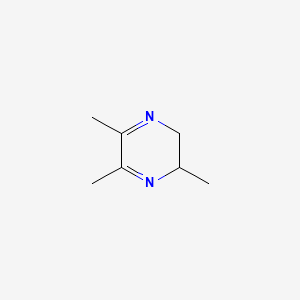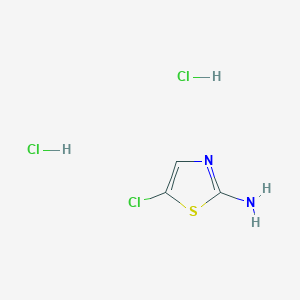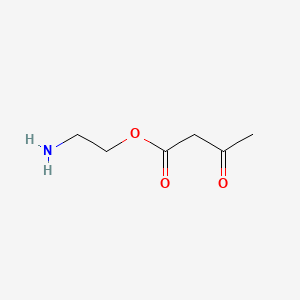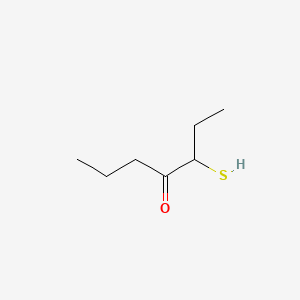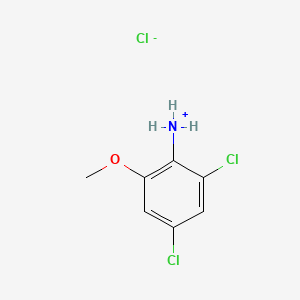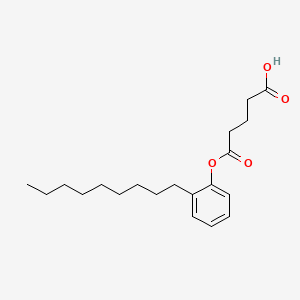
(2-Hydroxyethyl)(2-(stearoyloxy)ethyl)ammonium formate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Hydroxyethyl)(2-(stearoyloxy)ethyl)ammonium formate is a chemical compound with the molecular formula C23H47NO5 and a molecular weight of 417.62298 g/mol . It is also known by its IUPAC name, 2-hydroxyethyl (2-octadecanoyloxyethyl)azanium;formate . This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Hydroxyethyl)(2-(stearoyloxy)ethyl)ammonium formate typically involves the reaction of 2-hydroxyethylamine with stearic acid in the presence of formic acid. The reaction conditions often include:
Temperature: The reaction is usually carried out at elevated temperatures to facilitate the esterification process.
Catalysts: Acid catalysts such as sulfuric acid or p-toluenesulfonic acid may be used to accelerate the reaction.
Solvents: Organic solvents like toluene or dichloromethane are often employed to dissolve the reactants and products.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for temperature and pH control can further optimize the production process.
Chemical Reactions Analysis
Types of Reactions
(2-Hydroxyethyl)(2-(stearoyloxy)ethyl)ammonium formate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The ammonium group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.
Reducing Agents: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used for reduction reactions.
Nucleophiles: Ammonia (NH3) or primary amines can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce a primary or secondary alcohol.
Scientific Research Applications
(2-Hydroxyethyl)(2-(stearoyloxy)ethyl)ammonium formate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of lipid metabolism and membrane biology.
Medicine: Investigated for its potential use in drug delivery systems and as a pharmaceutical intermediate.
Industry: Utilized in the production of surfactants and emulsifiers.
Mechanism of Action
The mechanism of action of (2-Hydroxyethyl)(2-(stearoyloxy)ethyl)ammonium formate involves its interaction with various molecular targets and pathways. The hydroxyl and ammonium groups can form hydrogen bonds with biological molecules, while the stearoyloxy group can interact with lipid membranes. These interactions can influence cellular processes such as signal transduction, membrane fluidity, and enzyme activity.
Comparison with Similar Compounds
Similar Compounds
- (2-Hydroxyethyl)(2-(palmitoyloxy)ethyl)ammonium formate
- (2-Hydroxyethyl)(2-(oleoyloxy)ethyl)ammonium formate
- (2-Hydroxyethyl)(2-(linoleoyloxy)ethyl)ammonium formate
Uniqueness
(2-Hydroxyethyl)(2-(stearoyloxy)ethyl)ammonium formate is unique due to its specific stearoyloxy group, which imparts distinct physical and chemical properties. This makes it particularly useful in applications requiring specific lipid interactions and stability.
Properties
CAS No. |
93803-53-3 |
|---|---|
Molecular Formula |
C23H47NO5 |
Molecular Weight |
417.6 g/mol |
IUPAC Name |
formic acid;2-(2-hydroxyethylamino)ethyl octadecanoate |
InChI |
InChI=1S/C22H45NO3.CH2O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22(25)26-21-19-23-18-20-24;2-1-3/h23-24H,2-21H2,1H3;1H,(H,2,3) |
InChI Key |
PWKKDKKLLATCOA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCCNCCO.C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


